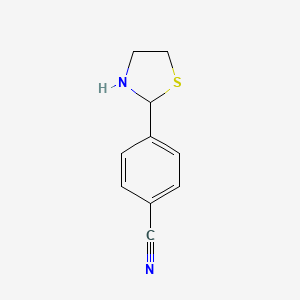

4-(1,3-Thiazolidin-2-yl)benzonitrile

Descripción general

Descripción

“4-(1,3-Thiazolidin-2-yl)benzonitrile” is a chemical compound with the CAS Number: 90595-44-1 . It has a molecular weight of 190.27 and its molecular formula is C10H10N2S . It is a powder at room temperature .

Synthesis Analysis

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .Molecular Structure Analysis

The InChI Code for “4-(1,3-Thiazolidin-2-yl)benzonitrile” is 1S/C10H10N2S/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10,12H,5-6H2 . The InChI key is BSLYORCAGNIGOR-UHFFFAOYSA-N .Chemical Reactions Analysis

Thiazolidine chemistry has been explored to develop antibody–drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides . The reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bio-conjugation reaction .Physical And Chemical Properties Analysis

“4-(1,3-Thiazolidin-2-yl)benzonitrile” is a powder at room temperature . It has a molecular weight of 190.26 and its molecular formula is C10H10N2S .Aplicaciones Científicas De Investigación

Anti-Cancer Applications

Thiazolidin-4-one derivatives, including “4-(1,3-Thiazolidin-2-yl)benzonitrile”, have been extensively researched for their potential as anticancer agents . They have shown significant anticancer activities, and various synthetic strategies have been developed to create these derivatives . They work by inhibiting various enzymes and cell lines, contributing to their role in anticancer activity .

Anti-Diabetic Applications

The 1,3-thiazolidin-4-ones, which include “4-(1,3-Thiazolidin-2-yl)benzonitrile”, have been found to have anti-diabetic properties . This makes them a potential target for the development of new therapeutic agents for the treatment of diabetes .

Anti-Microbial Applications

“4-(1,3-Thiazolidin-2-yl)benzonitrile” has been found to have anti-microbial properties . This makes it a potential candidate for the development of new antimicrobial drugs .

Antiviral Applications

The thiazolidinone scaffold, which includes “4-(1,3-Thiazolidin-2-yl)benzonitrile”, has been used in the development of antiviral medicines . This highlights its potential in the field of antiviral drug development .

Anti-Inflammatory Applications

“4-(1,3-Thiazolidin-2-yl)benzonitrile” has been found to have anti-inflammatory properties . This makes it a potential candidate for the development of new anti-inflammatory drugs .

Anticonvulsant Applications

The 1,3-thiazolidin-4-ones, which include “4-(1,3-Thiazolidin-2-yl)benzonitrile”, have been found to have anticonvulsant properties . This makes them a potential target for the development of new therapeutic agents for the treatment of convulsive disorders .

Direcciones Futuras

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates .

Mecanismo De Acción

Target of Action

The primary targets of 4-(1,3-Thiazolidin-2-yl)benzonitrile Thiazolidine motifs, which are present in this compound, are known to have diverse therapeutic and pharmaceutical activity . They are used in probe design and have been found to be effective in the synthesis of valuable organic combinations .

Mode of Action

The exact mode of action of 4-(1,3-Thiazolidin-2-yl)benzonitrile Thiazolidin-4-one derivatives, which share a similar structure, have been found to show significant anticancer activities . They interact with their targets and cause changes that lead to their therapeutic effects .

Biochemical Pathways

The biochemical pathways affected by 4-(1,3-Thiazolidin-2-yl)benzonitrile Thiazolidin-4-one derivatives have been found to mediate the formation of udp-murnac-pentapeptide through the stepwise additions of murc (l-alanine), murd (d-glutamic acid), a diamino acid which is generally a meso-diaminopimelic acid, or mure (l-lysine) and murf (dipeptide d-ala-d-ala) to the d-lactoyl group of udp-n-acetylmuramic acid .

Pharmacokinetics

The ADME properties and their impact on the bioavailability of 4-(1,3-Thiazolidin-2-yl)benzonitrile Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

The molecular and cellular effects of the action of 4-(1,3-Thiazolidin-2-yl)benzonitrile anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-(1,3-Thiazolidin-2-yl)benzonitrile The presence of sulfur in thiazolidine motifs enhances their pharmacological properties .

Propiedades

IUPAC Name |

4-(1,3-thiazolidin-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10,12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLYORCAGNIGOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Thiazolidin-2-yl)benzonitrile | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2566715.png)

![6-(3,4-dimethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2566716.png)

![ethyl 5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate](/img/structure/B2566717.png)

![[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol](/img/structure/B2566718.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)

![1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]proline](/img/structure/B2566725.png)

![1-[(2-Bromoethyl)sulfanyl]-4-fluorobenzene](/img/structure/B2566737.png)

![3-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2566738.png)